6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that play a role in inflammation, cancer, and diabetes. Additionally, it has been shown to modulate the activity of neurotransmitters and neurotrophic factors, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have low toxicity and good bioavailability. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide involves a multistep process. The first step involves the reaction of 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine with nicotinoyl chloride to form 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl nicotinate. The second step involves the reaction of the above compound with cyclopentanol and phosphorus oxychloride to form this compound.
Wissenschaftliche Forschungsanwendungen
Research studies have shown that 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide has potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-cyclopentyloxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(2)16(10-23-12-19-11-21-23)22-18(24)14-7-8-17(20-9-14)25-15-5-3-4-6-15/h7-9,11-13,15-16H,3-6,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBJGKJNPVWHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.